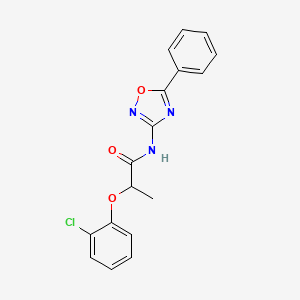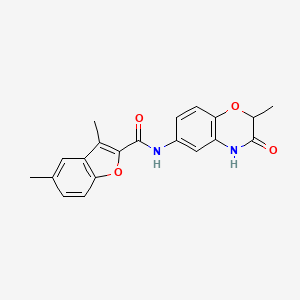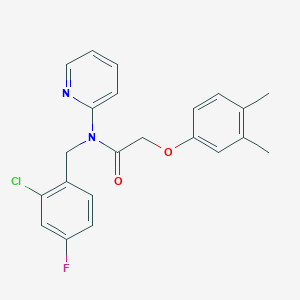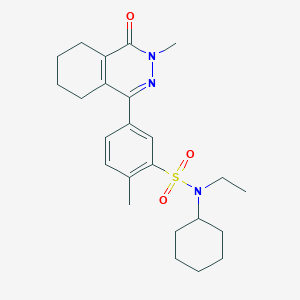
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 2-position of the benzamide moiety and another methoxy group at the 8-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline and 2-methoxybenzoic acid.
Coupling Reaction: The 8-methoxyquinoline is reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the methoxy groups with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amine derivatives
Substitution: Halogenated quinoline derivatives
科学的研究の応用
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe for studying the biological pathways and mechanisms of action of quinoline derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline-based molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
Uniqueness
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of both methoxy groups at specific positions on the benzamide and quinoline rings. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds. The combination of the quinoline and benzamide moieties also contributes to its versatility in various scientific research applications.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-methoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-8-4-3-6-13(15)18(21)20-14-9-10-16(23-2)17-12(14)7-5-11-19-17/h3-11H,1-2H3,(H,20,21) |
InChIキー |
ILJZHIKFVVWNHT-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OC)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320523.png)
![N,N,N'-trimethyl-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B11320528.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11320534.png)

![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11320537.png)


![2-(4-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320548.png)

![6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11320558.png)
![N-(2-methoxy-5-methylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11320578.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11320587.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320594.png)
![N-benzyl-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11320595.png)
